molecular formula C16H17N5O5 B2889562 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034288-59-8

2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2889562
CAS No.: 2034288-59-8
M. Wt: 359.342
InChI Key: QVMMQKCRFRTHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, an oxadiazole ring, and a pyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-thiadiazol-5-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-2-25-12-4-3-10(7-18-12)16-19-13(26-20-16)8-17-11(22)9-21-14(23)5-6-15(21)24/h3-4,7H,2,5-6,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMMQKCRFRTHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.